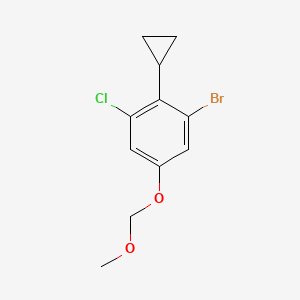
1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . This compound is a derivative of benzene, featuring bromine, chlorine, cyclopropyl, and methoxymethoxy substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene involves several steps. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring. The cyclopropyl group is typically added through a cyclopropanation reaction, and the methoxymethoxy group is introduced via a methoxymethylation reaction . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclopropyl Ring Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions, leading to the formation of substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
- 1-Bromo-3-chloro-5-(methoxymethoxy)benzene
- 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene
- 1-Bromo-3-chloro-2-cyclopropyl-5-(2-methoxyethoxy)benzene
These compounds share similar structural features but differ in the specific substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H12BrClO2 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H12BrClO2/c1-14-6-15-8-4-9(12)11(7-2-3-7)10(13)5-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
IOLSWWGWBFMGKS-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C(=C1)Br)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


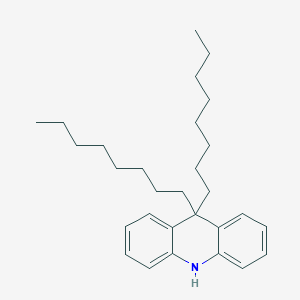

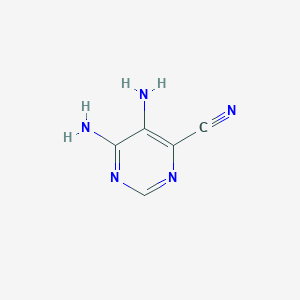
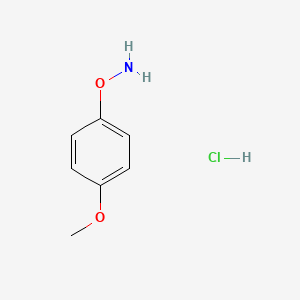
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)

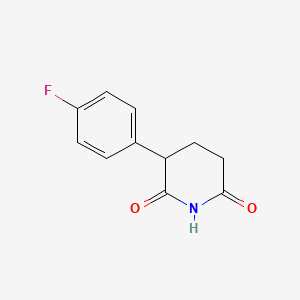
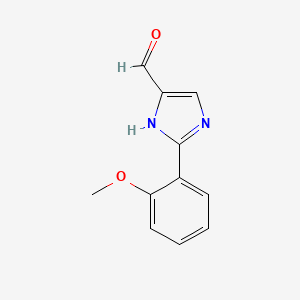
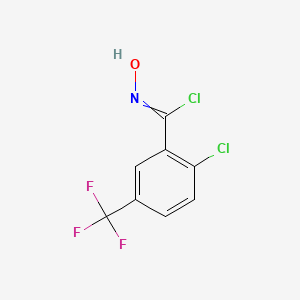

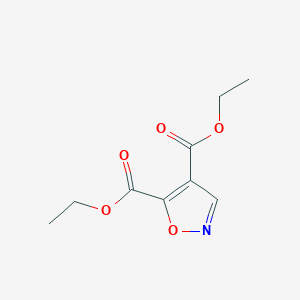
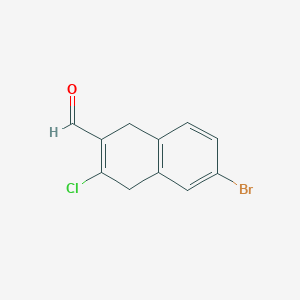
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
